2-Fluoro-5-methoxyaniline
Overview
Description
2-Fluoro-5-methoxyaniline is an organic compound with the molecular formula C₇H₈FNO. It is also known by other names such as 3-Amino-4-fluoroanisole and 6-Fluoro-m-anisidine . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to an aniline ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-5-methoxyaniline involves the Ullmann methoxylation reaction. This process typically starts with 2-fluoro-4-iodoaniline, which undergoes a series of reactions including condensation, cyclization, and methoxylation . The reaction conditions often involve the use of sodium methoxide, copper(I) chloride, methanol, and dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
2-Fluoro-5-methoxyaniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the methoxy group can influence its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroaniline
- 3-Fluoro-4-methoxyaniline
- 4-Fluoro-3-methoxyaniline
- 2-Fluoro-4-methoxyaniline
Uniqueness
2-Fluoro-5-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups on the aniline ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-5-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTKJXMYXZFXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543842 | |
Record name | 2-Fluoro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62257-15-2 | |
Record name | 2-Fluoro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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